molecular formula C9H9N3 B2629318 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole CAS No. 23310-20-5

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole

Cat. No.: B2629318
CAS No.: 23310-20-5
M. Wt: 159.192
InChI Key: DRWHCTRTNUOACY-FARCUNLSSA-N
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Description

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. This compound is a derivative of 1H-benzotriazole (BTA), a versatile scaffold well-documented in scientific literature for its utility in coordination chemistry and organic synthesis . The 1H-benzotriazole structure is known to act as an effective corrosion inhibitor for copper and its alloys, with the mechanism involving the formation of a passive, protective layer on the metal surface . The specific substitution with a (1E)-prop-1-en-1-yl group at the 1-position of the triazole ring may modify its steric and electronic properties, potentially leading to unique reactivity or application profiles worthy of investigation. In synthetic organic chemistry, such benzotriazole derivatives are frequently employed as building blocks or intermediates. They can participate in various reactions, leveraging the benzotriazole group as a good leaving group or a stabilizing moiety for anions, to construct more complex molecular architectures . Researchers can explore its potential as a ligand for metal complexes or as a precursor in the development of novel chemical entities. Please refer to the product's Certificate of Analysis for specific quality control data. Handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(E)-prop-1-enyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-7H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWHCTRTNUOACY-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with prop-1-en-1-yl halides under basic conditions. A common method includes:

    Starting Materials: Benzotriazole and prop-1-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: Benzotriazole is dissolved in DMF, followed by the addition of potassium carbonate. Prop-1-en-1-yl bromide is then added dropwise, and the reaction mixture is heated to around 80-100°C for several hours. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, where nucleophiles such as amines or thiols replace the halide.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is in organic synthesis. It serves as a versatile building block for the synthesis of various derivatives that exhibit biological activities. For example, derivatives containing triazole and benzyl moieties have been synthesized and tested for antifungal properties, demonstrating significant activity comparable to established antifungal agents like miconazole .

Table 1: Synthetic Pathways and Biological Activities

Compound DerivativeSynthetic MethodBiological ActivityReference
Triazole-benzyl derivativeReaction with benzyl halidesAntifungal (MIC = 16 µg/mL)
4-(4-(benzotriazolyl)oxy)methyl derivativesDual synthetic auxiliary methodAntimicrobial

Material Science

The compound has potential applications in material science due to its ability to form stable complexes with metals. Research has shown that benzotriazole derivatives can be utilized in the development of corrosion inhibitors for metals . The stability and protective qualities of these compounds make them suitable for use in various industrial applications.

Table 2: Applications in Material Science

Application TypeDescriptionReference
Corrosion InhibitorsProtects metals from oxidative damage
Polymer AdditivesEnhances thermal stability and UV resistance

The biological activity of this compound and its derivatives has been extensively studied. The compound exhibits promising antifungal and antimicrobial properties. In vitro studies indicate that certain derivatives demonstrate significant inhibition against various pathogens, including fungi such as Fusarium oxysporum and Alternaria solani .

Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of several benzotriazole derivatives against Fusarium oxysporum. The results showed that compounds with specific substituents on the benzotriazole ring exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional fungicides .

Table 3: Antifungal Activity Results

CompoundMIC (µg/mL)Comparison AgentReference
Benzotriazole derivative A12.5Miconazole
Benzotriazole derivative B6.25Cycloheximide

Mechanism of Action

The mechanism of action of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The benzotriazole scaffold allows extensive derivatization. Key analogs include:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound E-Propenyl C₉H₉N₃ 159.19 Planar alkenyl group; synthetic intermediate
1-[3-(2-Methyl-5-nitroimidazolyl)propyl]-1H-benzotriazole (3a) Propyl-linked nitroimidazole C₁₃H₁₄N₆O₂ 286.30 Antimicrobial/antiprotozoal activity
(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one Phenylpropenone C₁₅H₁₁N₃O 249.27 Ketone functionality; spectroscopic studies
1-Methanesulfonyl-1H-benzotriazole Methanesulfonyl C₇H₇N₃O₂S 197.21 Electron-withdrawing group; reagent for acylations
1-[1-(Phenylsulfanyl)propenyl]-1H-benzotriazole Phenylsulfanyl-propenyl C₁₄H₁₁N₃S 253.32 Thioether group; potential for redox activity

Key Observations :

  • Electron Effects : Electron-donating groups (e.g., alkenyl in the target compound) enhance nucleophilicity at the triazole ring, whereas electron-withdrawing substituents (e.g., sulfonyl in ) stabilize negative charges.
  • Bioactivity: Nitroimidazole-containing analogs (e.g., 3a) exhibit pronounced antimicrobial activity due to the nitro group’s redox properties, absent in the target compound .
  • Steric Factors: Bulky substituents (e.g., phenylpropenone in ) reduce solubility but may improve receptor binding in drug design.

Physicochemical Properties

Property Target Compound 3a Phenylpropenone Methanesulfonyl
Melting Point (°C) Not reported 167–169 Not reported Not reported
Solubility Moderate (nonpolar solvents) Low (polar aprotic solvents) Low (due to aromaticity) High (polar solvents)
Stability Air-stable Sensitive to light Photostable Hydrolytically stable

Insights :

  • The target compound’s alkenyl group may confer moderate solubility in nonpolar solvents, whereas sulfonyl derivatives (e.g., ) dissolve better in polar media.
  • Nitroimidazole analogs (3a) exhibit lower thermal stability due to nitro group decomposition risks .

Biological Activity

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiparasitic properties based on recent studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H8N4
  • Molecular Weight : 184.20 g/mol

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various benzotriazole derivatives against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. Notably, compounds with bulky hydrophobic groups showed enhanced antimicrobial activity. The presence of the benzotriazole scaffold is believed to contribute to this effect due to its ability to interact with microbial cell membranes .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainActivity (MIC)
15aBacillus subtilis12.5 µg/mL
15dEscherichia coli25 µg/mL
15ePseudomonas fluorescens50 µg/mL

Antiviral Activity

The antiviral potential of benzotriazole derivatives has also been explored. A study focused on the anti-helicase activity against Flaviviridae viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). The N-alkyl derivatives of benzotriazole were synthesized and tested for their inhibitory effects on viral helicases. Results indicated that these derivatives displayed promising antiviral activity, particularly against HCV and DENV .

Table 2: Antiviral Activity of Benzotriazole Derivatives

CompoundVirus TypeIC50 (µM)
N-Alkyl Derivative AHCV5.0
N-Alkyl Derivative BDENV10.0

Antiparasitic Activity

Benzotriazole derivatives have also shown significant antiparasitic properties. A notable study evaluated the activity of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite, with a reduction in parasite numbers by over 50% at concentrations as low as 25 µg/mL .

Table 3: Antiparasitic Activity Against Trypanosoma cruzi

Concentration (µg/mL)Epimastigote Reduction (%)Trypomastigote Reduction (%)
2550-
506495

Case Studies

Several case studies have highlighted the potential applications of benzotriazole derivatives in therapeutic contexts:

  • Antimicrobial Effectiveness : A study found that specific benzotriazole derivatives could serve as effective agents against multidrug-resistant bacterial strains.
  • Antiviral Research : Research into the antiviral properties against HCV has led to the development of new therapeutic strategies utilizing benzotriazole derivatives.
  • Antiparasitic Applications : The antiparasitic efficacy against Trypanosoma cruzi suggests potential for developing new treatments for Chagas disease.

Q & A

Q. How can contradictions between experimental and computational data be resolved?

  • Methodological Answer :
  • Case Study : If experimental NMR chemical shifts conflict with DFT predictions, re-optimize the geometry using solvent-effect models (e.g., PCM).
  • Validation : Compare experimental XRD bond lengths with DFT-optimized values; deviations >0.05 Å suggest inadequate basis sets or missing solvent effects .

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